2-Amino-2,3-dimethylbutanoic acid

Overview

Description

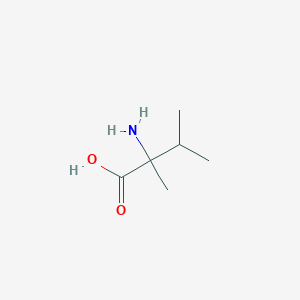

2-Amino-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, characterized by the presence of an amino group and two methyl groups attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2,3-dimethylbutanoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method is the alkylation of a suitable amino acid derivative, followed by hydrolysis to yield the target compound. The reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Chiral Building Block

2-Amino-2,3-dimethylbutanoic acid is utilized as a chiral building block in organic synthesis. Its unique structure allows chemists to construct complex molecules with specific stereochemistry, an essential aspect in the development of pharmaceuticals and agrochemicals.

Biology

Model Compound for Enzyme-Substrate Interactions

This amino acid serves as a model compound for studying enzyme-substrate interactions and protein folding. Its ability to form hydrogen bonds with enzymes makes it valuable for understanding biochemical pathways and developing enzyme inhibitors.

Medicine

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter activity, particularly in enhancing glutamate signaling. This property is crucial for cognitive functions and synaptic plasticity, making it a candidate for further investigation in neuropharmacology.

Therapeutic Potential

The compound has been explored for its potential therapeutic effects in treating neurodegenerative diseases due to its neuroprotective properties. Studies have shown that it can reduce oxidative stress and improve cell viability in neuronal models exposed to neurotoxic agents.

Industry

Production of Pharmaceuticals and Agrochemicals

In industrial applications, this compound is involved in the synthesis of various pharmaceuticals and agrochemicals. Its role as a chiral precursor is significant in the production of drugs that require specific stereochemistry for efficacy.

Enzyme Interaction

The amino group of this compound can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction is vital in biochemical processes where this amino acid acts as either a substrate or an inhibitor.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, coordination compounds derived from this compound demonstrated significant antibacterial activity against various microbial strains, with minimum inhibitory concentrations (MIC) as low as 0.875 µg/mL against E. coli and S. aureus.

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Coordination compound | 0.875 | E. coli, S. aureus |

| Standard (Streptomycin) | 1.0 | E. coli, S. aureus |

Neuroprotective Effects

Research has shown that treatment with this compound can enhance cell survival rates in models mimicking neurodegenerative conditions, suggesting its potential therapeutic implications for diseases such as Alzheimer’s.

Neuroprotection in Cell Cultures

A study by Kim et al. demonstrated that cells treated with this compound exhibited enhanced survival rates when exposed to neurotoxic agents compared to untreated controls.

Antibacterial Efficacy

In comparative studies involving various metal complexes of this amino acid, certain complexes showed superior antibacterial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

- 2-Amino-3,3-dimethylbutanoic acid

- 2-Amino-2,2-dimethylbutanoic acid

- 2-Amino-2-methylbutanoic acid

Comparison: 2-Amino-2,3-dimethylbutanoic acid is unique due to the specific positioning of its amino and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.

Biological Activity

2-Amino-2,3-dimethylbutanoic acid, also known as (R)-2-amino-2,3-dimethylbutanoic acid, is a chiral amino acid with significant biological relevance. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom that also carries two methyl groups. This compound is primarily studied for its interactions with various biological systems, including its potential effects on enzyme activity and neurotransmitter modulation.

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : 115.17 g/mol

- CAS Number : 53940-82-2

The biological activity of this compound is largely attributed to its structural features that allow it to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the carboxyl group can engage in ionic interactions. These interactions can influence various biochemical pathways, leading to diverse biological effects.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity through competitive inhibition or activation. For instance, studies have shown that it can affect the activity of certain neurotransmitter receptors, potentially enhancing or inhibiting their function depending on the concentration and context of usage .

Neurotransmitter Interaction

This compound has been investigated for its role in modulating neurotransmitter systems. It has been suggested that it may influence the release or uptake of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are crucial for synaptic transmission and overall neural function .

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration of this compound led to a significant reduction in markers of oxidative stress and inflammation in the brain tissue, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Impact on Muscle Metabolism

Another research project focused on the effects of this amino acid on muscle metabolism during exercise. The findings showed that supplementation with this compound improved endurance performance in trained athletes by enhancing energy metabolism pathways and reducing fatigue .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other branched-chain amino acids (BCAAs), such as leucine and valine.

| Property | This compound | Leucine | Valine |

|---|---|---|---|

| Chemical Structure | Two methyl groups on central carbon | One methyl group | One methyl group |

| Primary Biological Activity | Neurotransmitter modulation | Muscle protein synthesis | Energy production |

| Enzymatic Interaction | Modulates neurotransmitter receptors | Activates mTOR pathway | Supports BCAA metabolism |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 2-Amino-2,3-dimethylbutanoic acid, and how are intermediates purified?

The synthesis typically involves multi-step routes with chiral control. For example, (S)-(-)-α-methylvaline (a derivative) is synthesized via hydrolysis of 2-amino-2,3-dimethylbutanamide intermediates. Key steps include:

- Formation of Schiff base intermediates using aldehydes (e.g., pyridoxal) to stabilize the α-carbon .

- Phosphorylation reactions with diethyl phosphonate under controlled heating (55°C), followed by column chromatography (silica gel, pentane/acetone eluent) for purification .

- Chiral resolution via HPLC to isolate enantiomers, confirmed by optical rotation and retention time analysis .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and confirms substituent positions (e.g., methyl groups at C2 and C3) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for intermediates) .

- High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric excess using chiral columns (e.g., >99% ee achieved for (S)-enantiomers) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized when stereoselectivity is low in synthesis?

- Chiral Auxiliaries: Use of pyridoxal or other aldehydes to form Schiff bases, stabilizing intermediates and enhancing stereochemical control .

- Kinetic Resolution: Selective enzymatic hydrolysis or crystallization of racemic mixtures to favor one enantiomer .

- Dynamic Kinetic Resolution: Catalytic systems (e.g., palladium) that racemize intermediates while forming stereoisomers .

Q. What methodologies address contradictions between synthetic yield and enantiomeric purity?

- Reaction Condition Screening: Adjusting temperature, solvent polarity, or catalyst loading to balance yield and stereoselectivity. For example, lower temperatures (e.g., 0–25°C) may favor enantioselectivity over reaction rate .

- Post-Synthesis Analysis: Compare NMR data with computational predictions (e.g., density functional theory) to identify byproducts or racemization events .

Q. How does this compound serve as a biosignature in astrobiology studies?

- Chirality as a Biomarker: Non-racemic enantiomeric excess (e.g., L-enantiomer dominance) in meteorites like Murchison suggests prebiotic synthesis pathways. This compound’s resistance to racemization under extreme conditions makes it a candidate for detecting extraterrestrial life .

- Metabolic Precursor Role: Acts as a precursor to proteinogenic amino acids in simulated prebiotic environments, verified via isotope-labeled degradation studies .

Q. What computational tools are used to predict physicochemical properties of this compound?

- Quantitative Structure-Property Relationship (QSPR): Correlates molecular descriptors (e.g., logP, polar surface area) with solubility or stability .

- Neural Networks: Predicts spectroscopic signatures (e.g., 13C NMR shifts) based on training datasets of analogous branched-chain amino acids .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric ratios across studies?

- Standardized Protocols: Ensure consistent use of chiral columns (e.g., Daicel CHIRALPAK®) and mobile phases in HPLC analyses .

- Cross-Validation: Combine circular dichroism (CD) with X-ray crystallography to confirm absolute configuration independently .

Q. Why do synthetic yields vary between phosphorylation and hydrolysis routes?

- Side Reactions: Phosphorylation (e.g., with diethyl phosphonate) may generate byproducts like oxidized intermediates, reducing yield. Hydrolysis routes avoid this but require stringent pH control to prevent racemization .

- Purification Efficiency: Column chromatography recovers >85% pure product in phosphorylation routes, whereas crystallization in hydrolysis methods may sacrifice yield for purity .

Properties

IUPAC Name |

2-amino-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-19-2 | |

| Record name | NSC23276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.